molecular formula C12H12BrNO2 B15209593 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione CAS No. 22855-59-0

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione

Cat. No.: B15209593
CAS No.: 22855-59-0
M. Wt: 282.13 g/mol
InChI Key: SKUVHUHIBWHUSB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione is a high-purity chemical compound provided for research use only, bearing the CAS registry number 22855-59-0 . This brominated succinimide derivative has a molecular formula of C12H12BrNO2 and a molecular weight of 282.13 g/mol . Its structure features a pyrrolidine-2,5-dione (succinimide) core substituted with an ethyl group at the N1 position and a 3-bromophenyl moiety at the C3 position . The compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The presence of the bromine atom on the phenyl ring makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents . Furthermore, the succinimide scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with diverse biological activities. Researchers can utilize this specific molecule as a key intermediate in the synthesis of more complex molecules targeting neurological disorders, given that structurally related pyrrolidine-2,5-dione derivatives have demonstrated significant affinity for central nervous system targets, including serotonin receptors and the serotonin transporter (SERT) . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or human use. All necessary safety information should be consulted before use, and researchers should handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

22855-59-0

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

3-(3-bromophenyl)-1-ethylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H12BrNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3

InChI Key

SKUVHUHIBWHUSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Intermolecular Cascade Annulation

This compound participates in [3+3] annulation reactions with α,β-unsaturated ketones to form dihydrobenzo[b] naphthyridine-ylidene-pyrrolidinetriones.

Example Reaction:
Reaction with (E)-1-phenyl-3-(phenylamino)prop-2-en-1-one under Cs₂CO₃/DMF at 80°C yields (E)-4-(1-(3-bromophenyl)-2-phenylbenzo naphthyridin-4(1H)-ylidene)-1-ethylpyrrolidine-2,3,5-trione (70% yield) .

Parameter Condition/Result
BaseCs₂CO₃ (optimal)
SolventDMF (enhances yield vs. ethanol or THF)
Temperature80°C
Electron EffectsElectron-rich aryl groups improve yields (e.g., 74% for 4-methoxyphenyl vs. 42% for 4-CF₃)

Reduction of Maleimide Core

The maleimide ring undergoes selective reduction under controlled conditions.

Example Reaction:
Treatment with NaBH₄/BF₃·Et₂O in THF at -20°C to 45°C reduces the 2,5-dione to a pyrrolidine alcohol derivative (64% yield) .

Key Data:

  • 1H NMR (CDCl₃): δ 7.43–7.35 (m, 5H), 4.42–4.16 (m, 2H), 4.08 (s, 2H) .

  • Purification: Flash chromatography (silica gel, Et₂O/pentane) .

Functionalization via Amine Addition

The maleimide ring reacts with amines to form amino-substituted derivatives.

Example Synthesis:
3-((3-Bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione is synthesized via condensation of dimethyl but-2-ynedioate with 3-bromoaniline and ethylamine in ethanol (48% yield) .

Step Detail
CondensationEthanol, room temperature, 4 hours
WorkupRecrystallization (petroleum ether/ethanol)
1H NMR (DMSO): δ 10.03 (s, 1H), 8.21 (d, J = 1.4 Hz, 1H)

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Yield Application
Cascade AnnulationCs₂CO₃, DMF, 80°C70%Heterocycle synthesis
Maleimide ReductionNaBH₄, BF₃·Et₂O, THF64%Alcohol derivative formation
Amine CondensationEthylamine, ethanol48%Amino-functionalized analogs

Scientific Research Applications

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Bromophenyl Position :

    • The 3-bromophenyl group in the target compound and its analogs (e.g., ) is associated with anticonvulsant activity, whereas 4-bromophenyloxy derivatives (e.g., ) target GABA-transaminase. The meta-substitution (3-position) may enhance receptor binding specificity in neurological targets.
    • In chalcone derivatives, the 3-bromophenyl group contributes to cytotoxicity, though its role in pyrrolidine-2,5-dione derivatives remains underexplored .
  • N1 Substituents :

    • The ethyl group at N1 in the target compound likely improves bioavailability compared to bulkier substituents (e.g., piperazinyl-methyl in ). Smaller alkyl groups may enhance blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Linker Modifications :

    • Propyl linkers in pyrrolidine-2,5-dione derivatives (e.g., compound 4 in ) show superior anticonvulsant activity (ED₅₀ = 62.14 mg/kg) compared to acetamide linkers, suggesting flexibility and hydrophobicity are key for efficacy .

Biological Activity

3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrrolidine dithiocarbamate complexes could induce apoptosis in tumor cells by inhibiting proteasomal activity, suggesting a mechanism that could be relevant for this compound as well .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDPotential proteasome inhibition
Pyrrolidine dithiocarbamate-zinc(II) complexVarious human cancer cells10.5Induces apoptosis via proteasome inhibition

VEGFR-2 Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. In silico studies have suggested that compounds similar to this compound may effectively inhibit VEGFR-2. For instance, molecular docking studies indicated favorable binding interactions with key residues in the VEGFR-2 enzyme .

Table 2: VEGFR-2 Inhibition Studies

CompoundBinding Affinity (kcal/mol)IC50 (nM)Reference
This compoundTBDTBDIn silico studies
Sorafenib-40.3835Comparative study

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and binding affinity to biological targets. Studies have shown that modifications at the pyrrolidine ring can lead to variations in potency against different biological targets .

Case Studies

  • Anticonvulsant Activity : A related study synthesized new N-Mannich bases from pyrrolidine derivatives and assessed their anticonvulsant activity. The findings indicated that structural modifications could enhance efficacy against seizures .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding modes of various pyrrolidine derivatives to enzymes like VEGFR-2, providing insights into their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, bromophenyl-substituted pyrrolidine dione derivatives are often prepared by reacting brominated aryl precursors with ethylamine derivatives under basic conditions. A general method involves alkylation of the pyrrolidine nitrogen using ethyl halides in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Evidence from analogous compounds also highlights the use of chalcone intermediates and Michael addition reactions for functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : For confirming substituent positions and purity. For example, ¹H NMR (400 MHz) can resolve ethyl group protons (δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂) and aromatic protons from the bromophenyl moiety .
  • X-ray crystallography : To determine solid-state conformation and bond angles. Studies on related pyrrolidine diones, such as (E)-3-(Oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione, use this to validate stereochemistry .

Q. What are the typical purification methods post-synthesis?

Recrystallization using aqueous ethanol or methanol is widely employed, as seen in the isolation of similar compounds after Michael addition reactions . Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for removing unreacted brominated precursors or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethyl group at the N1 position?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the pyrrolidine nitrogen.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .

Q. How can discrepancies between NMR and crystallography data be resolved?

Discrepancies (e.g., bond angles or rotational isomers) may arise due to dynamic effects in solution vs. static solid-state structures. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use DFT calculations to model solution-phase conformers and compare with crystallographic data .
  • Reassess sample purity, as impurities can distort NMR signals .

Q. What strategies address regioselectivity challenges in electrophilic substitutions on the pyrrolidine ring?

Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., bromine) on the phenyl ring can direct electrophiles to specific positions.
  • Reaction conditions : Lewis acids like AlCl₃ may enhance selectivity during Friedel-Crafts alkylation .
  • Steric effects : Bulky groups (e.g., ethyl at N1) can block certain positions, as observed in substituted pyrrolidine diones .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

  • Accelerated stability studies : Expose the compound to pH 3–9 buffers at 40–60°C and monitor degradation via HPLC.
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard conditions.
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the dione ring) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for bromine substitution patterns?

If NMR suggests para-substitution but crystallography indicates meta-substitution:

  • Verify synthetic steps (e.g., cross-check starting material purity, as seen in ).
  • Use NOESY or HSQC NMR to confirm spatial proximity of substituents.
  • Re-examine X-ray data for potential crystallographic disorder or twinning .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for N1-Alkylation

ParameterOptimal ConditionReference
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time7–12 hours

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueKey MetricsApplication Example
¹H NMRδ 1.2–1.4 (ethyl CH₃)Confirming N1-ethylation
X-rayBond angles (e.g., C-N-C)Solid-state conformation
HPLCRetention time (~8–10 min)Purity assessment

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